5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde
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Overview
Description
5-Bromo-imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines the imidazole and pyridine rings, and exhibits a wide range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-imidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminopyridine with α-bromoacetaldehyde diethyl acetal under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-Bromo-imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 5-Bromo-imidazo[1,5-a]pyridine-1-methanol.
Substitution: 5-Azido-imidazo[1,5-a]pyridine-1-carbaldehyde.
Scientific Research Applications
5-Bromo-imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the bromine and aldehyde groups.
5-Chloro-imidazo[1,5-a]pyridine-1-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
5-Bromo-imidazo[1,5-a]pyridine-1-methanol: Similar structure with a methanol group instead of an aldehyde.
Uniqueness: 5-Bromo-imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-7-6(4-12)10-5-11(7)8/h1-5H |
InChI Key |
HXVSQABGRMGOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C(=C1)Br)C=O |
Origin of Product |
United States |
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